N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carboxamide
Overview
Description
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, a dichlorophenyl group, and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carboxamide involves multiple steps. The starting materials typically include 2-(1-cyclohexen-1-yl)ethylamine and 2,5-dichlorobenzenesulfonyl chloride. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carboxamide can be compared with similar compounds such as:
N-[2-(1-cyclohexen-1-yl)ethyl]-N’-{[3-(mesitylsulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide: This compound has a similar cyclohexenyl and sulfonyl structure but differs in its oxazinan-2-yl moiety.
2-(1-Cyclohexenyl)ethylamine: This simpler compound lacks the dichlorophenyl and piperidinecarboxamide groups but shares the cyclohexenyl moiety.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-1-(2,5-dichlorophenyl)sulfonylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26Cl2N2O3S/c21-17-8-9-18(22)19(13-17)28(26,27)24-12-4-7-16(14-24)20(25)23-11-10-15-5-2-1-3-6-15/h5,8-9,13,16H,1-4,6-7,10-12,14H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCQGEGCQZGBNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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